![molecular formula C9H13NO2 B2929157 Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate CAS No. 19406-11-2](/img/structure/B2929157.png)
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is1S/C9H13NO2/c1-4-12-9(11)8-5-6-10(3)7(8)2/h5-6H,4H2,1-3H3
. The InChI key is GDHXZQNQHWTMCM-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is a solid or semi-solid or lump or liquid . It is stored at a temperature between 2-8°C .Scientific Research Applications
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Blue Pyrrole Dyes: Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is utilized in the synthesis of blue pyrrole dyes, which are significant in various scientific applications including materials science and sensor technology due to their unique color properties and stability .
2. Intermediate for Receptor Tyrosine Kinase Inhibitors This compound serves as an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors, which are crucial in cancer research for developing targeted therapies against various types of cancer .
Biological Activity Studies: Indole derivatives, which can be synthesized from pyrrole compounds like Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate, show a range of biological activities. They are studied for their potential applications in treating cancer cells, microbes, and various disorders .
Antiviral Research: Ethyl 1H-indole-3-carboxylates derived from pyrrole compounds have shown anti-viral activity against viruses such as hepatitis C, making them valuable in antiviral drug development .
Novel Meso-substituted Dipyrromethanes: The compound is used in the synthesis of novel meso-substituted dipyrromethanes, which have applications in fields like organic electronics and photodynamic therapy due to their unique photophysical properties .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative. Pyrrole derivatives are known to be prevalent moieties in selected alkaloids . .
Mode of Action
Indole derivatives, which are structurally similar to pyrrole derivatives, are known to play a significant role in cell biology . They interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with pyrrole derivatives, are known to affect various biochemical pathways .
Result of Action
Indole derivatives, which share structural similarities with pyrrole derivatives, are known to have various biologically vital properties .
properties
IUPAC Name |
ethyl 1,2-dimethylpyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6-10(3)7(8)2/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHXZQNQHWTMCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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